

Application Notes and Protocols for SHR5428-Induced Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

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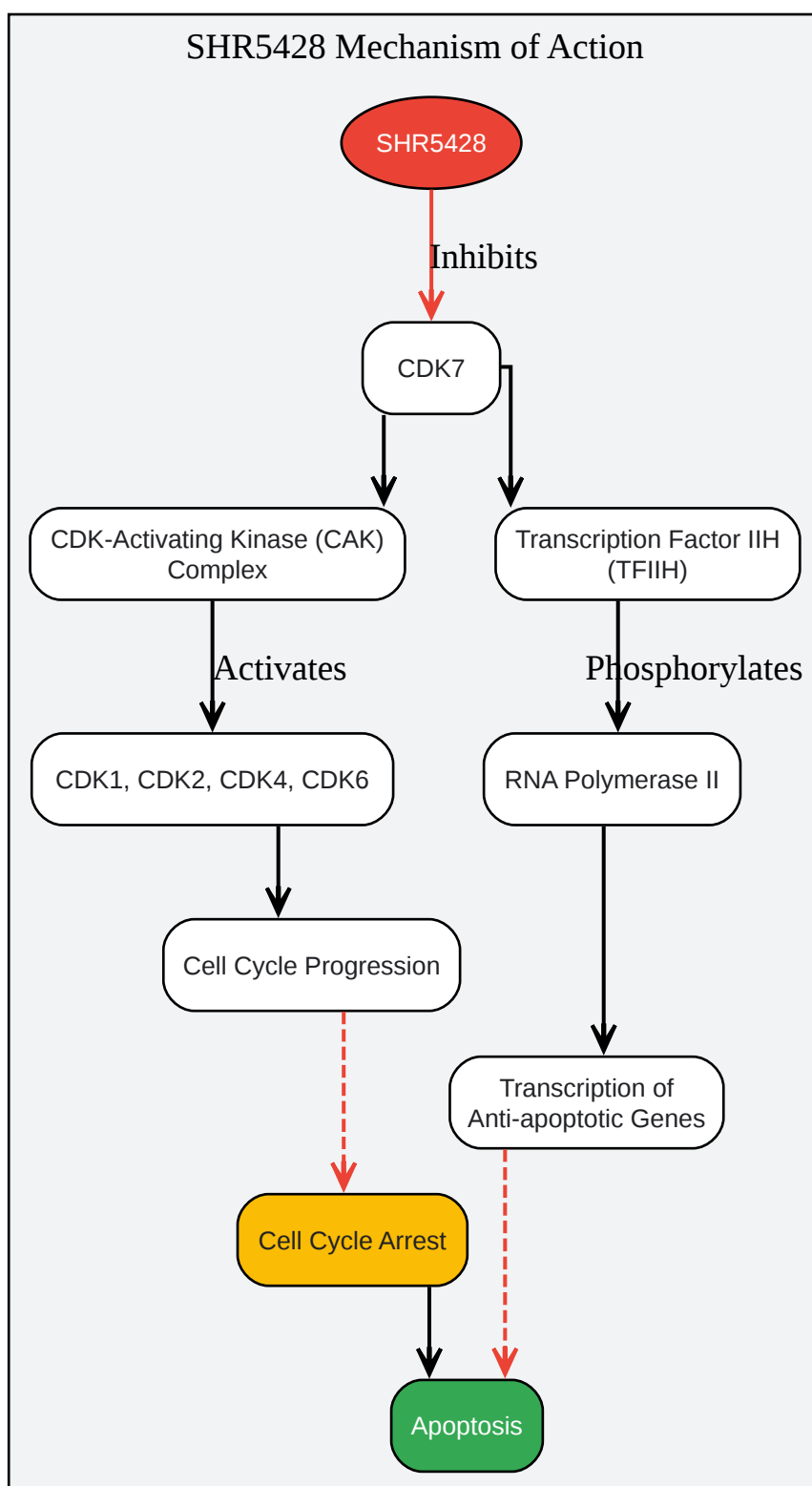
For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[2][3] Inhibition of CDK7 has been shown to induce cell cycle arrest and apoptosis in various cancer models, particularly in triple-negative breast cancer (TNBC).[1][3] These application notes provide detailed protocols for investigating the apoptotic effects of **SHR5428** in relevant cancer cell lines, such as MDA-MB-468 and HCC70, which are established models for TNBC.

Mechanism of Action: CDK7 Inhibition and Apoptosis Induction

CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, **SHR5428** disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Furthermore, CDK7 is a subunit of the general transcription factor TFIIF, which is essential for the initiation of transcription by RNA polymerase II. Inhibition of CDK7's transcriptional regulatory function can lead to the downregulation of key anti-apoptotic proteins and oncogenes, thereby promoting apoptosis.



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Caption: Signaling pathway of **SHR5428**-induced apoptosis.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments investigating the effects of **SHR5428**.

Table 1: In Vitro Cytotoxicity of **SHR5428**

Cell Line	Compound	IC50 (nM)
MDA-MB-468	SHR5428	6.6
User Data	SHR5428	
User Data	SHR5428	

Based on reported data.[\[1\]](#)

Table 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

Cell Line	Treatment (Concentration , Time)	Early Apoptotic Cells (%)	Late Apoptotic/Necr otic Cells (%)	Total Apoptotic Cells (%)
MDA-MB-468	Vehicle Control	User Data	User Data	User Data
MDA-MB-468	SHR5428 (e.g., 10 nM, 48h)	User Data	User Data	User Data
MDA-MB-468	SHR5428 (e.g., 50 nM, 48h)	User Data	User Data	User Data
HCC70	Vehicle Control	User Data	User Data	User Data
HCC70	SHR5428 (e.g., 10 nM, 48h)	User Data	User Data	User Data
HCC70	SHR5428 (e.g., 50 nM, 48h)	User Data	User Data	User Data

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

Cell Line	Treatment (Concentration, Time)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 Phase (%)
MDA-MB-468	Vehicle Control	User Data	User Data	User Data	User Data
MDA-MB-468	SHR5428 (e.g., 10 nM, 24h)	User Data	User Data	User Data	User Data
MDA-MB-468	SHR5428 (e.g., 50 nM, 24h)	User Data	User Data	User Data	User Data
HCC70	Vehicle Control	User Data	User Data	User Data	User Data
HCC70	SHR5428 (e.g., 10 nM, 24h)	User Data	User Data	User Data	User Data
HCC70	SHR5428 (e.g., 50 nM, 24h)	User Data	User Data	User Data	User Data

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cancer cells treated with **SHR5428** using flow cytometry.



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Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

- MDA-MB-468 or HCC70 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **SHR5428** (dissolved in a suitable solvent, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
- Flow cytometer

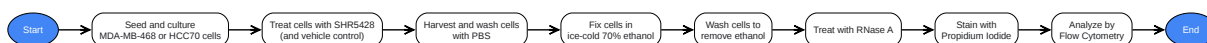
Procedure:

- Cell Seeding: Seed MDA-MB-468 or HCC70 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
- Treatment: Treat the cells with various concentrations of **SHR5428** (e.g., based on the IC₅₀ value) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
 - Carefully collect the culture medium, which may contain detached apoptotic cells, into a centrifuge tube.
 - Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
 - Combine the detached cells with the collected culture medium.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

- Staining:
 - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cancer cells following treatment with **SHR5428**.



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Caption: Workflow for cell cycle analysis using Propidium Iodide.

Materials:

- MDA-MB-468 or HCC70 cells
- Complete cell culture medium
- **SHR5428**
- Vehicle control

- PBS
- Trypsin-EDTA
- Ice-cold 70% Ethanol
- RNase A solution
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter incubation time (e.g., 24 hours) is often sufficient for cell cycle analysis.
- Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
- Washing: Wash the cell pellet once with PBS.
- Fixation: Resuspend the cell pellet in 500 μ L of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.
- Rehydration and Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.
 - Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
 - Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
- Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells with fragmented DNA.

Conclusion

SHR5428 represents a promising therapeutic agent for cancers reliant on CDK7 activity. The protocols outlined above provide a framework for researchers to investigate and quantify the pro-apoptotic effects of **SHR5428** in detail. Consistent and reproducible experimental execution will be critical for elucidating the full potential of this compound in inducing cancer cell death.

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